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Compound of Interest

Compound Name:
Adamantan-1-ylmethyl-methyl-

amine hydrobromide

CAS No.: 1185301-20-5

Cat. No.: B1521656

Get Quote

Application Note: Adamantan-1-ylmethyl-methyl-
amine Hydrobromide
Technical Guide for Antiviral & Neuropharmacological Applications[1]

Abstract & Core Utility
Adamantan-1-ylmethyl-methyl-amine hydrobromide (N-methyl-1-adamantanemethylamine

HBr) is a lipophilic amine derivative of the adamantane class.[1] Structurally distinct from

Amantadine (1-adamantanamine) and Rimantadine (alpha-methyl-1-adamantanemethylamine),

this compound features a secondary amine with a methylene spacer linked to the adamantane

cage.[1]

Primary Research Applications:

Virology: Investigation of Influenza A M2 proton channel inhibition. The steric bulk of the N-

methyl group offers a unique resistance profile compared to first-generation adamantanes.[1]
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Neuropharmacology: Modulation of NMDA (N-methyl-D-aspartate) receptors.[1] Like

Memantine, this compound acts as an uncompetitive, low-affinity, open-channel blocker,

potentially reducing excitotoxicity without blocking physiological synaptic transmission.[1]

Medicinal Chemistry: A versatile "hydrophobic cage" building block for fragment-based drug

discovery (FBDD), enhancing blood-brain barrier (BBB) permeability of coupled

pharmacophores.[1]

Physicochemical Properties & Handling[1]
Data Summary

Property Specification

Chemical Formula C₁₂H₂₁N[1][2][3][4] · HBr

Molecular Weight 260.21 g/mol

Appearance White to off-white crystalline solid

Solubility (Water) ~50 mM (Warm, vortex required)

Solubility (DMSO) >100 mM

Storage -20°C (Desiccated); Protect from light

Hygroscopicity Moderate (Handle under inert gas if possible)

Reconstitution Protocol (Stock Solution)
To ensure reproducibility in biological assays, accurate stock preparation is critical.[1]

Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide) for long-term storage stocks

(100 mM).[1] Use Sterile Water or PBS only for immediate use working solutions.[1]

Calculation: To prepare 10 mL of 10 mM Stock:

Weigh 26.02 mg of Adamantan-1-ylmethyl-methyl-amine HBr.[1]

Dissolve in 10 mL of anhydrous DMSO.
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Note: The hydrobromide salt may require mild warming (37°C water bath) for 5-10 minutes

to fully dissolve.[1]

Sterilization: Filter sterilize using a 0.22 µm PTFE (for DMSO) or PES (for aqueous) syringe

filter.[1] Do not autoclave.[1]

Experimental Protocol A: Influenza A M2 Channel
Inhibition (Plaque Reduction)
Objective: Determine the EC₅₀ of the compound against Influenza A virus (e.g., A/WSN/33) in

MDCK cells.[1] This assay quantifies the compound's ability to block the M2 ion channel,

preventing viral uncoating.[1]

Mechanistic Rationale
The adamantane cage binds within the transmembrane pore of the M2 tetramer.[1] The N-

methyl group on this specific analog alters the binding kinetics and electrostatic interaction with

the His37 gating residue, potentially retaining potency against specific amantadine-resistant

mutants.[1]
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Caption: Step-by-step workflow for the Plaque Reduction Assay to determine antiviral potency.

Step-by-Step Methodology
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates (5 x 10⁵

cells/well). Incubate overnight to reach 90-100% confluency.
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Compound Preparation: Prepare 2x serial dilutions of Adamantan-1-ylmethyl-methyl-amine

HBr in infection media (DMEM + TPCK-trypsin). Range: 0.1 µM to 100 µM.[1]

Infection:

Wash cells 2x with PBS.[1]

Infect with Influenza A virus at MOI (Multiplicity of Infection) of 0.001 in 200 µL volume.[1]

Incubate 1 hour at 37°C (rocking every 15 mins) for adsorption.

Overlay:

Remove viral inoculum.[1]

Add 2 mL of Overlay Medium (1:1 mixture of 2x MEM containing the test compound and

1.6% agarose/Avicel).

Critical: Ensure the compound concentration in the overlay matches the target dilution.[1]

Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂ until plaques are visible.

Fixation & Staining:

Fix cells with 4% Paraformaldehyde (PFA) for 30 mins.[1]

Stain with 0.1% Crystal Violet solution for 15 mins.[1]

Wash with water and air dry.[1]

Data Analysis: Count plaques. Plot % inhibition vs. Log[Concentration] to derive EC₅₀ using

non-linear regression (GraphPad Prism).

Experimental Protocol B: NMDA Receptor Blockade
(Calcium Flux)
Objective: Assess the compound's efficacy as an open-channel blocker of NMDA receptors

using a fluorescent calcium indicator (Fluo-4 AM) in HEK293 cells expressing NR1/NR2B
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subunits.[1]

Mechanistic Rationale
Adamantane derivatives block the NMDA channel pore only when the channel is open (use-

dependent block).[1] This protocol stimulates the receptor with Glutamate/Glycine and

measures the reduction in Ca²⁺ influx caused by the test compound.[1]

Workflow Diagram
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Caption: Mechanism of Action: Use-dependent blockade of the NMDA receptor pore by the

adamantane derivative.[1]

Step-by-Step Methodology
Cell Loading:
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Plate HEK293-NR1/NR2B cells in black-walled, clear-bottom 96-well plates (Poly-D-lysine

coated).[1]

Load cells with Fluo-4 AM (4 µM) in HBSS buffer + 0.04% Pluronic F-127 for 45 mins at

37°C.

Wash 3x with HBSS (Ca²⁺/Mg²⁺ free) to remove extracellular dye.[1]

Pre-incubation:

Add Adamantan-1-ylmethyl-methyl-amine HBr (various concentrations) in HBSS

containing 1.8 mM CaCl₂.[1]

Incubate for 10 minutes to allow equilibration.

Stimulation & Reading:

Transfer plate to a FLIPR or FlexStation reader.[1]

Inject Stimulation Buffer: 100 µM Glutamate + 10 µM Glycine.[1]

Measurement:

Record fluorescence (Ex 494 nm / Em 516 nm) every 2 seconds for 180 seconds.

Analysis:

Calculate

(Peak fluorescence minus baseline).[1]

Normalize response to Control (Glutamate only, no blocker).

Expectation: A dose-dependent reduction in peak fluorescence, indicating channel

blockade.[1]

Synthetic Application: Reductive Amination
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Objective: Use Adamantan-1-ylmethyl-methyl-amine as a nucleophile to attach the

adamantane cage to an aldehyde-containing scaffold (e.g., creating a targeted drug conjugate).

[1]

Reaction Scheme: R-CHO + Ad-CH2-NH-Me -> [Imine Ion] -> R-CH2-N(Me)-CH2-Ad[1]

Protocol:

Dissolve 1.0 eq of Aldehyde and 1.1 eq of Adamantan-1-ylmethyl-methyl-amine HBr in

Dichloromethane (DCM).

Add 1.5 eq of Triethylamine (TEA) to neutralize the HBr salt.[1] Stir for 30 mins.

Add 1.5 eq of Sodium Triacetoxyborohydride (STAB).

Stir at Room Temperature for 4-16 hours under Nitrogen.

Quench with saturated NaHCO₃.[1] Extract with DCM.[1]

Purify via Flash Chromatography (Silica, Hexane/EtOAc).[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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